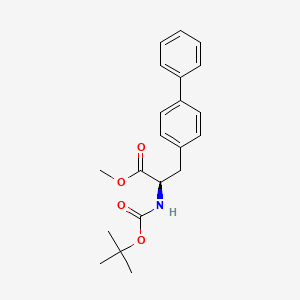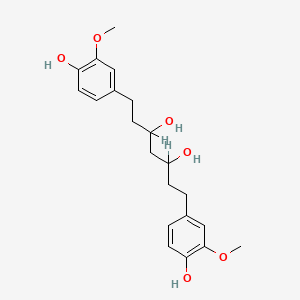![molecular formula C36H28Cl2OP2Pd B1589558 Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) CAS No. 205319-06-8](/img/structure/B1589558.png)
Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)
Vue d'ensemble
Description
Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) is a palladium (II) complex containing two chloride ligands and two (2- (diphenylphosphino)phenyl)ether ligands coordinated to the palladium center .
Synthesis Analysis
This compound is used as a catalyst for the cross-coupling reaction of 2-brom-1,3-dienes to prepare high stereoselectivity of conjugated Z,E dienes .Molecular Structure Analysis
The molecular formula of Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) is C36H28Cl2OP2Pd. It has a molecular weight of 715.88 .Chemical Reactions Analysis
Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) is used as an efficient catalyst in the coupling reaction .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 243-250 °C. It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Application 1: Catalyst for Cross-Coupling Reaction
- Scientific Field : Organic Chemistry
- Summary of the Application : Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) is used as a catalyst for the cross-coupling reaction of 2-brom-1,3-dienes . This reaction is important in the synthesis of various organic compounds.
- Methods of Application : While the exact procedures can vary depending on the specific reaction, generally, the palladium complex is mixed with the 2-brom-1,3-dienes in a suitable solvent. The reaction mixture is then heated to facilitate the cross-coupling reaction .
- Results or Outcomes : The use of Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) as a catalyst results in high stereoselectivity of conjugated Z,E dienes . This means that the reaction selectively produces one stereoisomer over the other, which is often desirable in organic synthesis.
Application 2: Photosensitizer
- Scientific Field : Material Science
- Summary of the Application : Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) can also be used as a photosensitizer in the preparation of photo-sensitive materials .
- Methods of Application : The palladium complex is incorporated into the material during its synthesis. When the material is exposed to light, the palladium complex absorbs the light and initiates a chemical reaction .
- Results or Outcomes : The use of Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) as a photosensitizer can enhance the light-absorbing properties of the material, making it useful in applications such as solar cells and light-emitting diodes .
Application 3: Catalyst for Polymerization Reaction
- Scientific Field : Polymer Chemistry
- Summary of the Application : Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) can be used as a catalyst for the polymerization of olefins . This is an important process in the production of various types of polymers.
- Methods of Application : The palladium complex is mixed with the olefin monomers in a suitable solvent. The reaction mixture is then heated to facilitate the polymerization .
- Results or Outcomes : The use of Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) as a catalyst can lead to the formation of polymers with high molecular weight and good control over the polymer structure .
Application 4: Catalyst for Hydrogenation Reaction
- Scientific Field : Organic Chemistry
- Summary of the Application : Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) can also be used as a catalyst for the hydrogenation of alkynes . This is a key reaction in the synthesis of various organic compounds.
- Methods of Application : The palladium complex is mixed with the alkyne substrate and hydrogen gas in a suitable solvent. The reaction mixture is then heated to facilitate the hydrogenation .
- Results or Outcomes : The use of Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) as a catalyst can lead to the selective formation of alkenes from alkynes .
Application 5: Catalyst for Alkyne Hydrogenation
- Scientific Field : Organic Chemistry
- Summary of the Application : Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) can be used as a catalyst for the hydrogenation of alkynes . This is a key reaction in the synthesis of various organic compounds.
- Methods of Application : The palladium complex is mixed with the alkyne substrate and hydrogen gas in a suitable solvent. The reaction mixture is then heated to facilitate the hydrogenation .
- Results or Outcomes : The use of Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) as a catalyst can lead to the selective formation of alkenes from alkynes .
Application 6: Catalyst for Olefin Polymerization
- Scientific Field : Polymer Chemistry
- Summary of the Application : Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) can be used as a catalyst for the polymerization of olefins . This is an important process in the production of various types of polymers.
- Methods of Application : The palladium complex is mixed with the olefin monomers in a suitable solvent. The reaction mixture is then heated to facilitate the polymerization .
- Results or Outcomes : The use of Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) as a catalyst can lead to the formation of polymers with high molecular weight and good control over the polymer structure .
Propriétés
IUPAC Name |
dichloropalladium;[2-(2-diphenylphosphanylphenoxy)phenyl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28OP2.2ClH.Pd/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32;;;/h1-28H;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOUBMJFTDMKRR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28Cl2OP2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463965 | |
| Record name | [Oxydi(2,1-phenylene)]bis(diphenylphosphane)--dichloropalladium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
715.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) | |
CAS RN |
205319-06-8 | |
| Record name | [Oxydi(2,1-phenylene)]bis(diphenylphosphane)--dichloropalladium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro{bis[2-(diphenylphosphino)phenyl]ether}palladium(II), 98% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B1589484.png)



![[D-Pen2, Pen5]-Enkephalin](/img/structure/B1589489.png)

![Methyl imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1589493.png)
![1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1589495.png)
